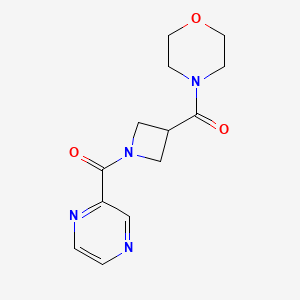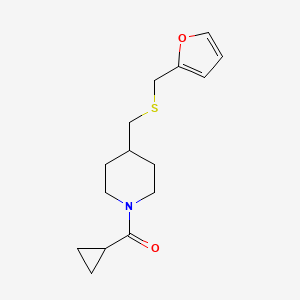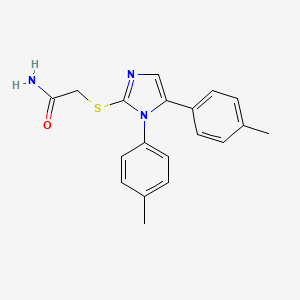![molecular formula C14H20N4O B2772145 8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2196214-97-6](/img/structure/B2772145.png)
8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane” is a complex organic compound. It contains a 1H-1,2,3-triazole moiety, which is a five-membered ring containing two nitrogen atoms, and is known to play a vital role in pharmaceuticals and agrochemicals . The molecule also contains a cyclobutanecarbonyl group and an 8-azabicyclo[3.2.1]octane structure .
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting material often used is (S)-(-) ethyl lactate. This compound undergoes Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 16 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond. It also features 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring. Additionally, it contains 1 tertiary amide (aliphatic) and 1 secondary amine .Chemical Reactions Analysis
The compounds synthesized from this molecule have shown moderate inhibition potential against carbonic anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Physical And Chemical Properties Analysis
The 1H-1,2,3-triazole moiety in the molecule is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1H-1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .Aplicaciones Científicas De Investigación
Desymmetrization and Synthesis of Bicyclic Structures
Research on the desymmetrization leading to the synthesis of 6,8-dioxabicyclo[3.2.1]octanes, as reported by Burke et al. (1999), highlights innovative strategies for creating bicyclic skeletons common in natural products. This method involves desymmetrization of trienes derived from diols, utilizing ring-closing metathesis, an approach potentially relevant to synthesizing variants of the compound (S. D. Burke, N. Müller, C. Beaudry, 1999).
Asymmetric Synthesis and Cycloaddition Reactions
Ishida et al. (2010) demonstrated the catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives through [3+2]-cycloaddition of platinum-containing carbonyl ylides. This methodology provides a foundation for constructing bicyclic structures with high enantiomeric excess, suggesting potential pathways for synthesizing and modifying the compound in focus with stereochemical control (K. Ishida, H. Kusama, N. Iwasawa, 2010).
Cine Substitution and Rearrangements
The work by Hassner et al. (1996) on cine substitution in 2-oxabicyclo[4.2.0]octanones and subsequent rearrangements provides insights into the reactivity of bicyclic oxanones, which may offer parallels in studying reactivity patterns of similar bicyclic compounds. These findings could inform research into the reactivity and functionalization of the compound , highlighting the versatility of bicyclic structures in synthetic chemistry (A. Hassner, S. Naidorf-Meir, A. Frimer, 1996).
Synthetic Intermediates and Ring-Opening Processes
Snieckus and Richardson (2018) discussed the formation of oxabicyclo[3.2.1]octanes as synthetic intermediates, emphasizing their transformation through ring-opening processes. This research underlines the strategic importance of bicyclic structures as intermediates in synthesizing more complex molecules, potentially including variations of the specified compound (V. Snieckus, P. Richardson, 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
cyclobutyl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(10-2-1-3-10)18-11-4-5-12(18)9-13(8-11)17-7-6-15-16-17/h6-7,10-13H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTMVPHBPRFBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772066.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2772068.png)

![N-cyclohexyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772073.png)



![7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2772079.png)

![3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol](/img/structure/B2772082.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2772085.png)
